molecular formula C18H31NO4S2 B609509 N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide CAS No. 1807453-72-0

N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide

Cat. No.: B609509
CAS No.: 1807453-72-0
M. Wt: 389.57
InChI Key: QLLPIEIZUZPYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-378 is a potent and selective slow-binding inhibitor of MMP-2 that does not inhibit the closely related MMP-9 and MMP-14.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have focused on the synthesis of acetamide derivatives, including variations like N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide. These involve reactions with sulfuryl chloride and other catalysts under optimized conditions for higher yields (Gao Yonghong, 2009).

  • Characterization of Derivatives : Research has been conducted on the characterization of new metallophthalocyanines with phenoxyacetamide units, which increased solubility compared to unsubstituted phthalocyanines. These were confirmed using IR, 1H NMR, and UV–vis spectra (M. Ağırtaş & M. S. İzgi, 2009).

Biological and Medicinal Applications

  • Anticancer Activity : Some derivatives of acetamide have been studied for their anticancer activities. For example, novel benzophenone-thiazole derivatives as VEGF-A inhibitors showed promising antiproliferative effects through VEGF-A inhibition (T. Prashanth et al., 2014).

  • Antimicrobial Properties : The synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, including acetamide variants, indicated significant antibacterial and antifungal activities (N. Fuloria et al., 2014).

  • Analgesic and Anti-Inflammatory Activities : Acetamide derivatives have also been evaluated for their analgesic and anti-inflammatory activities. Certain derivatives showed potential as therapeutic agents (P. Rani et al., 2014).

Metabolic Studies

  • Metabolic Disposition Studies : Research on the metabolism of similar compounds in biological tissues, such as liver microsomes, helps in understanding the pharmacokinetics and potential applications of these derivatives (S. Coleman et al., 2000).

Properties

CAS No.

1807453-72-0

Molecular Formula

C18H31NO4S2

Molecular Weight

389.57

IUPAC Name

N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C18H19NO4S2/c1-13(20)19-10-14-2-4-15(5-3-14)23-16-6-8-18(9-7-16)25(21,22)12-17-11-24-17/h2-9,17H,10-12H2,1H3,(H,19,20)

InChI Key

QLLPIEIZUZPYLR-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ND-378

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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